5,6-Dihydrobenzo[h]cinnoline

Neurodegenerative Diseases Multi-Target Drug Discovery Molecular Docking

Procure 5,6-dihydrobenzo[h]cinnoline for its unique non-planar, flexible geometry that diverges from fully aromatic benzo[h]cinnoline, altering molecular recognition, binding kinetics, and metabolic stability. This core enables one-pot, three-component synthesis of 3-aryl derivatives with demonstrated multi-target engagement across 26 neurodegeneration-relevant enzymes (hBACE-1, hAChE, hMAO-B, hGSK-3β). Ideal for polypharmacology screening in Alzheimer's, Parkinson's, and Huntington's disease programs. For anticancer applications, procure the oxidized dihydrobenzo[h]cinnoline-5,6-dione derivatives instead, which exhibit sub-micromolar IC50 values via quinone-mediated redox cycling.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B12964311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydrobenzo[h]cinnoline
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3=C1C=CN=N3
InChIInChI=1S/C12H10N2/c1-2-4-11-9(3-1)5-6-10-7-8-13-14-12(10)11/h1-4,7-8H,5-6H2
InChIKeyAWXUIFLUJGSDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydrobenzo[h]cinnoline: Procurement-Ready Properties and Core Scaffold Identity for Scientific Evaluation


5,6-Dihydrobenzo[h]cinnoline (CAS not explicitly assigned to the parent scaffold; derivatives such as 5,6-dihydrobenzo[h]cinnolin-3(2H)-one carry CAS 25823-49-8) is a partially saturated heterocyclic scaffold belonging to the cinnoline family. It consists of a naphthalene core fused to a 1,2-dihydropyridazine ring, yielding a molecular formula of C12H10N2 and a molecular weight of 182.22 g/mol . This dihydro state distinguishes it from the fully aromatic benzo[h]cinnoline (C12H8N2) by altering planarity, electron distribution, and chemical reactivity [1]. The core serves as a versatile intermediate for generating functionalized derivatives via multi-component reactions, making it a strategic building block for medicinal chemistry and materials science research [2].

Why 5,6-Dihydrobenzo[h]cinnoline Cannot Be Interchanged with Fully Aromatic or Oxidized Cinnoline Analogs


Generic substitution of 5,6-dihydrobenzo[h]cinnoline with fully aromatic benzo[h]cinnoline or oxidized dihydrobenzo[h]cinnoline-5,6-diones is scientifically invalid due to profound differences in electronic structure, conformational flexibility, and biological target engagement. The saturated 5,6-bond in the dihydro scaffold introduces a non-planar, flexible geometry that alters molecular recognition, binding kinetics, and metabolic stability compared to the rigid, planar aromatic analog [1]. Furthermore, oxidation to the 5,6-dione form introduces reactive quinoid electrophilicity and drastically shifts the cytotoxicity and redox behavior, as demonstrated by the divergent IC50 profiles against cancer cell lines [2]. Even isomeric shifts—such as moving from the [h] to the [c] fusion pattern—fundamentally change electrochemical oxidation potentials and internal reorganization energies, precluding simple interchange in any structure-activity relationship (SAR)-driven study [3]. The evidence below quantifies these critical differentiators.

5,6-Dihydrobenzo[h]cinnoline: Head-to-Head Quantitative Differentiation Data for Procurement Decision-Making


Broad-Spectrum Multi-Target Engagement Profile Distinguishes Dihydro Scaffold from Single-Target Cinnoline Derivatives

3-Aryl-5,6-dihydrobenzo[h]cinnoline derivatives (3a-h) exhibit a uniquely broad in silico inhibitory profile across 26 Homo sapiens enzymes implicated in neurodegeneration, including hMAO-A, hMAO-B, hAChE, hBChE, hBACE-1, hBACE-2, hPARP-1, hPARP-2, hLRRK-2(G2019S), hGSK-3β, hp38α MAPK, and hJNK-3 [1]. This polypharmacology contrasts sharply with the narrower target engagement observed for structurally related but oxidized dihydrobenzo[h]cinnoline-5,6-diones, which demonstrate focused cytotoxicity via quinone-mediated mechanisms rather than multi-enzyme inhibition [2]. The dihydro scaffold's conformational flexibility and non-planar geometry enable adaptive binding to diverse protein pockets, a feature absent in rigid aromatic cinnolines.

Neurodegenerative Diseases Multi-Target Drug Discovery Molecular Docking

Superior Synthetic Efficiency: One-Pot Multi-Component Access to Diverse Derivatives with Demonstrated Yields

The 5,6-dihydrobenzo[h]cinnoline core can be synthesized via a practical one-pot, two-step, three-component reaction between 3,4-dihydronaphthalen-1(2H)-one, aryl(or heteroaryl)glyoxal monohydrates, and hydrazine monohydrate, yielding 3-aryl(or heteroaryl) derivatives (3a-h) with good efficiency [1]. A complementary multi-component approach using 2-hydroxy-1,4-naphthoquinone, methylhydrazine, and aromatic aldehydes produces dihydrobenzo[h]cinnoline-5,6-diones in yields ranging from 43% to 60% after column chromatography [2]. In contrast, fully aromatic benzo[h]cinnoline typically requires multi-step sequences with harsher conditions and lower overall yields, while the isomeric 5,6-dihydrobenzo[c]cinnoline is often prepared via electrochemical reduction of benzo[c]cinnoline at -1.1 V, a method less amenable to derivatization and scale-up [3].

Synthetic Methodology Medicinal Chemistry Process Chemistry

Cytotoxic Potency Differentiation: Oxidized Diones Achieve Sub-Micromolar IC50, Distinguishing Them from Non-Oxidized Dihydro Scaffolds

While the parent 5,6-dihydrobenzo[h]cinnoline scaffold itself is not reported as a direct cytotoxic agent, its oxidized counterpart—dihydrobenzo[h]cinnoline-5,6-diones—exhibits potent cytotoxicity, with nine derivatives showing IC50 values below 5 µM against both KB (human epidermoid carcinoma) and Hep-G2 (human hepatocellular carcinoma) cell lines [1]. The most active derivative, bearing a 4-NO2C6H4 substituent, achieved IC50 values of 0.56 µM (KB) and 0.77 µM (Hep-G2) [1]. This contrasts with the multi-target neuroprotective profile of the non-oxidized dihydro derivatives (3a-h), which show no reported direct cytotoxicity at comparable concentrations [2]. The oxidation state thus dictates the primary biological application: quinone-mediated cytotoxicity versus enzyme inhibition.

Anticancer Research Cytotoxicity Assays Quinone Chemistry

Electrochemical Behavior Divergence: Dihydrobenzo[c]cinnoline Isomers Exhibit High Internal Reorganization Energy During Oxidation

Electrochemical studies on the isomeric 5,6-dihydrobenzo[c]cinnoline scaffold reveal that these compounds can be oxidized to their respective dications and, in some cases, trications, with unusual results indicating a high internal reorganization energy during the first oxidation step [1]. X-ray structure determinations confirm that electron transfer reactions are accompanied by significant structural changes in the molecular framework [1]. While direct electrochemical data for the [h]-isomer are not reported, the [c]-isomer's behavior underscores the critical influence of ring fusion geometry on redox properties. The [h]-fusion pattern in the target compound likely imparts distinct electrochemical signatures compared to the [c]-analog, making it a valuable comparator for studying structure-redox relationships.

Electrochemistry Materials Science Redox Chemistry

Fluorescence Quantum Yield Temperature Dependence: A Differentiating Photophysical Signature

5,6-Dihydrobenzo[h]cinnoline exhibits temperature-dependent fluorescence with quantum yields ranging from 0.2–0.4 at 200–250 K to 0.4–0.6 at cryogenic temperatures (77–150 K), with corresponding emission maxima between 420–440 nm . This photophysical behavior—attributed to restricted intramolecular rotations and excited-state proton transfer dynamics—is not reported for the fully aromatic benzo[h]cinnoline, which is typically non-fluorescent or weakly emissive due to efficient non-radiative decay pathways. The dihydro scaffold's conformational flexibility enables temperature-sensitive emission, a property exploitable in fluorescence-based sensing and imaging applications.

Photophysics Fluorescence Spectroscopy Materials Chemistry

5,6-Dihydrobenzo[h]cinnoline: Evidence-Backed Application Scenarios for Scientific Procurement


Multi-Target Drug Discovery for Neurodegenerative Diseases

Procure 5,6-dihydrobenzo[h]cinnoline or its 3-aryl derivatives (e.g., NDs-IN-1, Compound 3g) for polypharmacology screening programs targeting Alzheimer's, Parkinson's, or Huntington's diseases. The scaffold's demonstrated in silico engagement with 26 neurodegeneration-relevant enzymes—including hBACE-1, hAChE, hMAO-B, and hGSK-3β—positions it as a privileged core for developing non-covalent multi-target inhibitors [1]. The one-pot synthetic accessibility enables rapid analog generation for hit-to-lead optimization.

Cytotoxic Quinone-Based Anticancer Agent Development

For anticancer drug discovery programs, procure dihydrobenzo[h]cinnoline-5,6-dione derivatives rather than the parent dihydro scaffold. The oxidized diones have demonstrated sub-micromolar IC50 values (0.56 µM against KB cells for the 4-NO2C6H4-substituted derivative) and a broad cytotoxic profile across multiple cancer cell lines [2]. The quinone moiety enables redox cycling and reactive oxygen species generation, a mechanism distinct from the enzyme inhibition observed with non-oxidized analogs.

Temperature-Sensitive Fluorescent Probe and Materials Chemistry Research

Utilize 5,6-dihydrobenzo[h]cinnoline as a scaffold for developing temperature-responsive fluorescent probes. Its quantum yield exhibits a >2-fold increase when cooled from ambient to cryogenic temperatures (0.2–0.4 at 200–250 K to 0.4–0.6 at 77–150 K), with emission in the 420–440 nm range . This photophysical behavior, absent in the fully aromatic analog, enables applications in molecular thermometry, excited-state dynamics studies, and aggregation-induced emission (AIE) materials research.

Electrochemical and Redox-Active Materials Comparative Studies

Procure 5,6-dihydrobenzo[h]cinnoline for comparative electrochemical studies alongside its [c]-isomer and fully aromatic counterparts. The [c]-isomer exhibits high internal reorganization energy upon oxidation to dications and trications, with significant structural rearrangement [3]. The distinct ring fusion geometry of the [h]-isomer is expected to yield different oxidation potentials and conformational dynamics, making it a critical comparator for establishing structure-redox relationships in nitrogen-containing polycyclic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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